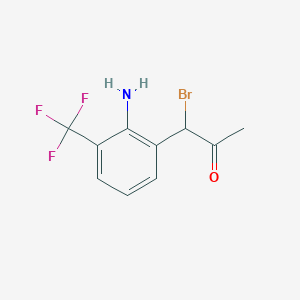
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and a suitable catalyst to achieve the bromination reaction under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Trifluoromethylphenyl derivatives: Various compounds with similar structures and functional groups.
Uniqueness: 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Biological Activity
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound notable for its unique chemical structure, which includes an amino group, a trifluoromethyl group, and a bromopropanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C10H9BrF3NO
- Molecular Weight : 296.08 g/mol
- IUPAC Name : 1-[2-amino-3-(trifluoromethyl)phenyl]-1-bromopropan-2-one
- Canonical SMILES : CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)N)Br
The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. The amino group can engage in hydrogen bonding with biological targets, potentially influencing their activity and function .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:
- Hydrophobic Interactions : The trifluoromethyl group increases the compound's affinity for lipid environments, allowing it to penetrate cell membranes more effectively.
- Hydrogen Bonding : The amino group aids in forming hydrogen bonds with target proteins, which may modulate their functional states.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in cancer therapy.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| U-937 | 4.5 | Cell cycle arrest at G1 phase |
| A549 | 0.12 - 2.78 | Increased p53 expression and apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency. For instance, the compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, comparable to established chemotherapeutics like doxorubicin .
Case Studies
In a specific study involving MCF-7 cells, flow cytometry analysis revealed that treatment with this compound led to increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway. Additionally, molecular docking studies suggested strong interactions between the compound and key amino acid residues in target proteins, reinforcing its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H9BrF3NO |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(16)8(11)6-3-2-4-7(9(6)15)10(12,13)14/h2-4,8H,15H2,1H3 |
InChI Key |
XGDBKYZIXCYOBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















